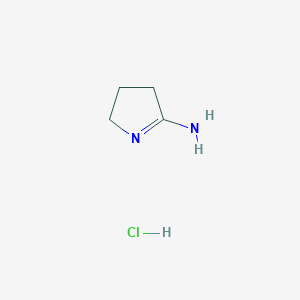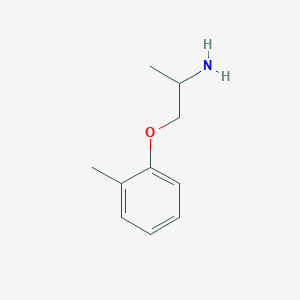
1-(2-Methylphenoxy)propan-2-amine
Overview
Description
1-(2-Methylphenoxy)propan-2-amine, also known as 2-MPA, is an organic compound used in various scientific research applications. It is a white crystalline solid with a melting point of 80-82°C and a boiling point of 240°C. 2-MPA is a widely used reagent in the synthesis of organic compounds and is also used as a precursor in the synthesis of other compounds. 2-MPA has a variety of applications in scientific research and is used in a number of biochemical and physiological studies.
Scientific Research Applications
Antimicrobial Additives for Lubricating Oils
1-(2-Methylphenoxy)propan-2-amine has been explored in the synthesis of aminomethoxy derivatives, which have demonstrated potential as antimicrobial additives for lubricating oils. These derivatives efficiently suppress the activity of microorganisms, showcasing their utility in industrial applications (Mammadbayli et al., 2018).
Plant Growth Retardants
Derivatives of this compound have been synthesized and found to inhibit seedling growth and root formation in plants. This suggests potential applications in agriculture, particularly as plant growth retardants (Sharma et al., 2008).
Corrosion Inhibitors
Amine derivatives, including those related to this compound, have been studied as corrosion inhibitors for metals like steel. Their protective film-forming capabilities on metal surfaces in corrosive environments highlight their industrial significance (Boughoues et al., 2020).
Synthesis of Enantioenriched Amines
Enzymatic strategies using derivatives of this compound have been developed for the synthesis of enantioenriched amines. These processes are crucial in the pharmaceutical industry for the production of specific enantiomers of drug compounds (Mourelle-Insua et al., 2016).
Complex Formation in Chemistry
This compound derivatives have been used in forming complexes with various metal ions. These complexes are studied for their structural properties and potential applications in material science and catalysis (Sancheti et al., 2012).
Inclusion Compounds
Derivatives of this compound have been designed as host compounds with high inclusion ability towards various substances. Their ability to form complexes is significant in the field of supramolecular chemistry (Toda et al., 1988).
Sensing and Analysis Applications
Modifications of this compound have been utilized in the development of sensors, particularly for selective detection of certain chemicals, showcasing its application in analytical chemistry (Ghaedi et al., 2015).
Properties
IUPAC Name |
1-(2-methylphenoxy)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-3-4-6-10(8)12-7-9(2)11/h3-6,9H,7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWZEXMVEMHCAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30510501 | |
| Record name | 1-(2-Methylphenoxy)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59722-22-4 | |
| Record name | 1-(2-Methylphenoxy)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30510501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)

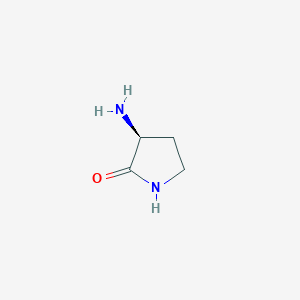
![3-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1281383.png)

![6-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B1281390.png)
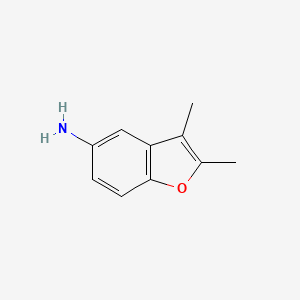
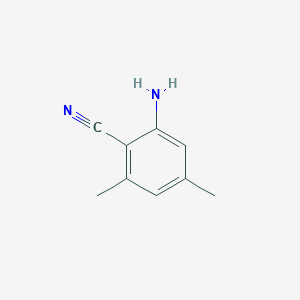
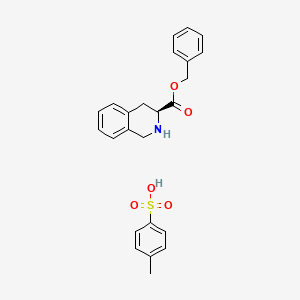
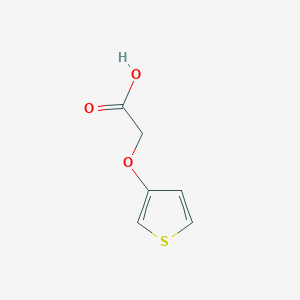
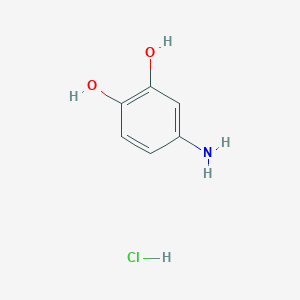
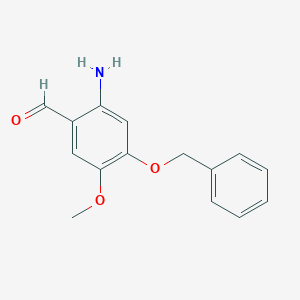
![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B1281412.png)
